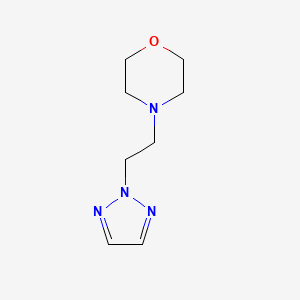

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material sciences .

Synthesis Analysis

Triazoles can be synthesized via several methods. One common method is the [3+2] cycloaddition, also known as the “Click” chemistry, which involves the reaction of an azide and a terminal alkyne . Another method involves the reaction of nitriles and tosylhydrazones .Molecular Structure Analysis

The molecular structure of a triazole includes a five-membered ring with three nitrogen atoms and two carbon atoms . The triazole ring can exist in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

Triazoles can undergo various chemical reactions due to their amphoteric nature. They can behave as both weak bases and weak acids . They can also participate in reactions such as alkylation, arylation, and oxidative cyclization .Physical and Chemical Properties Analysis

Triazoles are known for their stability. They are thermodynamically stable tautomers and exist in equilibrium in solutions . They also demonstrate amphoteric properties .Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study focuses on a compound with a structure related to 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine, demonstrating its efficacy as an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist. This compound has shown potential in pre-clinical tests relevant to clinical efficacy in treating emesis and depression, highlighting its significant therapeutic potential (Harrison et al., 2001).

Antimicrobial Activities

Research on novel 1,2,4-triazole derivatives, including those related to the morpholine moiety, has identified compounds with good to moderate antimicrobial activities against various microorganisms. These findings underscore the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antifungal Drug Development

A significant study aimed at developing effective and safe antifungal agents explored the mutagenic effects and predicted carcinogenicity of a specific 1,2,4-triazole derivative with a morpholine group. This research marks a step forward in creating new antifungal medications, especially for treating fungal skin pathologies (Bushuieva et al., 2022).

Corrosion Inhibition

Another study synthesized a 1,2,3-triazole derivative incorporating a morpholine group to explore its corrosion inhibition performance on mild steel in an acidic environment. The compound exhibited high corrosion inhibition efficiency, offering valuable insights for industrial applications in corrosion protection (Hrimla et al., 2021).

Pharmacological Studies

Several pharmacological studies have been conducted on 1,2,4-triazole derivatives with a morpholine moiety, investigating their potential as anti-inflammatory, analgesic, and antimicrobial agents. These compounds have shown promising results, suggesting their application in developing new therapeutic agents (Rao et al., 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-[2-(triazol-2-yl)ethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-2-10-12(9-1)4-3-11-5-7-13-8-6-11/h1-2H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQOSSILIYVEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-benzyl-2-isopropyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2673485.png)

![2-[1-(2-Methoxyphenoxy)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2673488.png)

![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2673495.png)

![2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde](/img/structure/B2673498.png)

![3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2673500.png)

![N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2673501.png)